Pulvilloric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7681-94-9 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.30 g/mol |

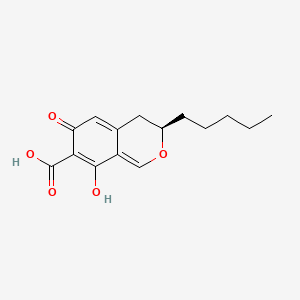

IUPAC Name |

(3R)-8-hydroxy-6-oxo-3-pentyl-3,4-dihydroisochromene-7-carboxylic acid |

InChI |

InChI=1S/C15H18O5/c1-2-3-4-5-10-6-9-7-12(16)13(15(18)19)14(17)11(9)8-20-10/h7-8,10,17H,2-6H2,1H3,(H,18,19)/t10-/m1/s1 |

InChI Key |

KPYJKXACXGIDBE-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCC[C@@H]1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |

Canonical SMILES |

CCCCCC1CC2=CC(=O)C(=C(C2=CO1)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Synthesis of Pulvilloric Acid: A Technical Guide to its Hypothetical Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a secondary metabolite produced by the fungus Penicillium pulvillorum, is a quinone methide compound with potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through synthetic biology approaches. While the complete and experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, this technical guide presents a detailed hypothetical pathway based on the principles of polyketide biosynthesis and the known chemistry of similar natural products. This document outlines the proposed enzymatic steps, the key intermediates, and the classes of enzymes likely involved in the construction of this unique molecule.

The Proposed Polyketide Origin of this compound

The chemical structure of this compound strongly suggests its origin from the polyketide pathway. Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of aromatic polyketides, such as the precursor to this compound, is typically carried out by Type II PKSs. These systems consist of a set of discrete, monofunctional enzymes that act iteratively to construct a poly-β-keto chain from simple acyl-CoA precursors.

The proposed biosynthesis of this compound begins with the formation of a heptaketide backbone, which is then subjected to a series of cyclization, aromatization, and tailoring reactions to yield the final product.

Hypothetical Biosynthetic Pathway of this compound

The proposed pathway can be conceptually divided into three main stages:

-

Polyketide Chain Assembly: Construction of the linear poly-β-keto intermediate by a minimal Type II PKS.

-

Cyclization and Aromatization: Formation of the core aromatic ring structure.

-

Post-PKS Tailoring Modifications: A series of enzymatic modifications to produce the final quinone methide structure of this compound.

Stage 1: Polyketide Chain Assembly

The biosynthesis is initiated by a minimal Type II polyketide synthase complex, which typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

-

Initiation: The synthesis begins with the loading of a starter unit, likely acetyl-CoA, onto the ACP.

-

Elongation: The acetyl-ACP is then passed to the KS, and the ACP is subsequently loaded with an extender unit, malonyl-CoA. The KS catalyzes a Claisen condensation between the acetyl group and the malonyl group, resulting in a four-carbon chain attached to the ACP. This process is repeated six more times, with each cycle adding a two-carbon unit from malonyl-CoA, to generate a linear heptaketide-ACP intermediate.

Stage 2: Cyclization and Aromatization

Once the full-length polyketide chain is assembled, it undergoes a series of intramolecular aldol condensations to form the characteristic aromatic ring system. This process is guided by specific cyclase (CYC) and aromatase (ARO) enzymes. The precise regioselectivity of these cyclizations is crucial in determining the final structure of the polyketide. For this compound, a specific pattern of cyclization would lead to the formation of a bicyclic aromatic intermediate.

Stage 3: Post-PKS Tailoring Modifications

The aromatic intermediate generated by the PKS and associated cyclases is then further modified by a series of "tailoring" enzymes to produce this compound. These modifications are critical for the biological activity of the final molecule.

-

Oxidoreduction: Ketoreductase (KR) enzymes may be involved in reducing specific keto groups on the polyketide chain before or after cyclization.

-

Hydroxylation and Carboxylation: The aromatic ring is likely hydroxylated and carboxylated by specific monooxygenases and carboxylases, respectively.

-

Formation of the Quinone Methide: The final and most characteristic feature of this compound is its quinone methide moiety. The formation of this reactive group is likely catalyzed by a flavin-dependent oxidase or a non-heme iron-dependent enzyme.[1][2][3] These enzymes can catalyze the oxidation of a phenol to generate the corresponding quinone methide.[1][2]

Proposed Experimental Workflow for Pathway Elucidation

To experimentally validate and refine this hypothetical pathway, a series of molecular biology and biochemical experiments would be required.

Diagram of the Proposed Experimental Workflow:

Caption: A proposed workflow for the elucidation of the this compound biosynthetic pathway.

Detailed Methodologies for Key Experiments

Due to the hypothetical nature of the pathway, detailed experimental protocols from the literature for this compound biosynthesis are not available. However, based on standard methodologies for the characterization of natural product biosynthetic pathways, the following protocols can be proposed:

1. Identification of the Biosynthetic Gene Cluster (BGC):

-

Protocol:

-

Sequence the genome of Penicillium pulvillorum using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.

-

Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome.

-

Identify candidate BGCs for this compound biosynthesis by searching for clusters containing genes encoding a Type II PKS (KS, CLF, ACP), cyclases, aromatases, and tailoring enzymes such as oxidoreductases and monooxygenases.

-

2. Gene Knockout Studies:

-

Protocol:

-

Select a candidate gene from the putative this compound BGC (e.g., the PKS gene).

-

Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

-

Transform protoplasts of Penicillium pulvillorum with the knockout cassette.

-

Select for transformants on media containing the appropriate antibiotic.

-

Confirm successful gene replacement by PCR and Southern blot analysis.

-

Cultivate the knockout mutant and the wild-type strain under this compound-producing conditions.

-

Analyze the metabolite profiles of both strains using LC-MS. The absence of this compound in the mutant strain would confirm the involvement of the knocked-out gene in its biosynthesis.

-

3. Heterologous Expression of the BGC:

-

Protocol:

-

Amplify the entire putative this compound BGC from the genomic DNA of Penicillium pulvillorum.

-

Clone the BGC into a suitable expression vector under the control of a strong, inducible promoter.

-

Transform a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, with the expression vector.

-

Induce gene expression and cultivate the heterologous host.

-

Analyze the culture broth for the production of this compound using LC-MS and NMR. Successful production of this compound would confirm that the cloned BGC is responsible for its synthesis.

-

4. In Vitro Enzyme Assays:

-

Protocol:

-

Clone the coding sequence of a putative tailoring enzyme (e.g., the oxidase responsible for quinone methide formation) into an expression vector with a purification tag (e.g., His-tag).

-

Express the protein in a suitable host, such as E. coli.

-

Purify the recombinant protein using affinity chromatography.

-

Synthesize the proposed substrate for the enzyme (e.g., the immediate phenolic precursor to this compound).

-

Perform the enzyme assay by incubating the purified enzyme with the substrate and any necessary cofactors (e.g., FAD, NADPH, α-ketoglutarate).

-

Monitor the reaction progress by LC-MS to detect the formation of the product.

-

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, there is currently no quantitative data available in the literature regarding enzyme kinetics, reaction yields, or precursor incorporation rates. The generation of such data will be contingent on the successful identification and characterization of the biosynthetic gene cluster and its corresponding enzymes.

Visualizing the Hypothetical Pathway

The following diagram, generated using the DOT language, illustrates the proposed biosynthetic pathway of this compound.

Caption: A hypothetical biosynthetic pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the hypothetical biosynthetic pathway of this compound, grounded in the established principles of polyketide synthesis. While direct experimental evidence is currently lacking, the proposed pathway serves as a valuable framework for future research aimed at elucidating the precise enzymatic machinery responsible for the production of this intriguing natural product. The identification and characterization of the this compound biosynthetic gene cluster will not only deepen our understanding of fungal secondary metabolism but also pave the way for the engineered production of novel and potentially valuable bioactive compounds.

References

Unveiling the Fungal Origins of Pulvilloric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a polyketide metabolite with noted antimicrobial properties, is a natural product of significant interest. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing primarily on its fungal producers. We delve into the optimal culture conditions for its production, detail comprehensive experimental protocols for its isolation and purification, and present a putative biosynthetic pathway. Furthermore, this guide summarizes key quantitative data and provides characterization details using modern analytical techniques to support further research and development efforts.

Natural Sources and Production

The primary and most well-documented natural source of this compound is the filamentous fungus Penicillium pulvillorum. While other fungal species may produce this compound, P. pulvillorum remains the principal organism studied for its production.

Producing Organism

A specific strain, Penicillium pulvillorum ACC 1124, has been identified as a notable producer of this compound.

Culture Conditions for Optimal Yield

Maximal laboratory yields of this compound, reported to exceed 1.3 g/L, have been achieved in stationary cultures.[1] The recommended culture medium is a modified Czapek-Dox broth.

Table 1: Culture Medium Composition for this compound Production

| Component | Concentration |

| Glycerol | 5% (v/v) |

| Czapek-Dox Broth | Standard formulation |

| Corn Steep Liquor | 0.1% (v/v) |

Experimental Protocols

The isolation and purification of this compound from Penicillium pulvillorum cultures require a multi-step process designed to handle the compound's inherent instability.

Cultivation of Penicillium pulvillorum**

-

Inoculation: Inoculate a suitable volume of sterile 5% glycerol-Czapek-Dox medium supplemented with corn steep liquor with spores of Penicillium pulvillorum ACC 1124.

-

Incubation: Incubate the cultures under stationary conditions at room temperature for a period sufficient to allow for substantial mycelial growth and secondary metabolite production.

Extraction and Purification of this compound

The following protocol is a comprehensive procedure for the isolation and purification of this compound from the fungal mycelium.

-

Mycelium Harvesting: After the incubation period, harvest the mycelial mats by filtration.

-

Initial Extraction: Extract the harvested and dried mycelium with a suitable organic solvent, such as chloroform or ethyl acetate, to obtain a crude extract containing this compound.

-

Solvent Partitioning: Concentrate the crude extract and partition it between an organic solvent and an aqueous solution at a specific pH to selectively separate acidic compounds like this compound.

-

Chromatographic Purification: Subject the enriched acidic fraction to column chromatography. A silica gel column is commonly used, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate) to separate this compound from other metabolites.

-

Crystallization: Collect the fractions containing pure this compound, as determined by thin-layer chromatography (TLC), and concentrate them. Induce crystallization by using an appropriate solvent system (e.g., methanol-water) to obtain purified this compound crystals.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors.[2][3][4] The biosynthesis is catalyzed by a large, multi-domain enzyme complex known as a polyketide synthase (PKS).[2]

Putative Polyketide Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the principles of polyketide synthesis. The pathway likely involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. Subsequent modifications, including cyclization and oxidation, would then lead to the final structure of this compound.

References

An In-depth Technical Guide to the Chemical Structure of Pulvilloric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid is a naturally occurring quinone methide first isolated from Penicillium pulvillorum. Its unique chemical architecture has garnered interest within the scientific community, particularly in the fields of natural product synthesis and potential biological applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, detailed spectroscopic data, and a summary of its synthesis.

Chemical Structure and Properties

This compound is chemically defined as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[1]. The molecule features a bicyclic benzopyran core with a quinone methide functionality, a carboxylic acid group, a hydroxyl group, and a pentyl side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 278.30 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid | [1] |

| CAS Number | 20855-99-2 | --INVALID-LINK-- |

| Appearance | Yellow needles | --INVALID-LINK-- |

| Melting Point | 134-135 °C | --INVALID-LINK-- |

| Optical Rotation | The naturally occurring form is optically active, though specific rotation values for the isolated natural product are not consistently reported. Synthetic preparations have been reported as the racemic mixture (±)-pulvilloric acid. | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques. The expected and reported spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its distinct functional groups and carbon skeleton. Predicted chemical shifts are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~11.0 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |

| ~7.5 | Singlet | 1H | Aromatic proton |

| ~4.5 | Multiplet | 1H | Methine proton on the dihydropyran ring |

| ~4.0 | Multiplet | 2H | Methylene protons adjacent to the ring oxygen |

| ~2.5 | Multiplet | 2H | Methylene protons on the dihydropyran ring |

| ~1.2-1.6 | Multiplet | 6H | Methylene protons of the pentyl chain |

| ~0.9 | Triplet | 3H | Methyl protons of the pentyl chain |

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Carbonyl carbon (C=O) of the quinone methide |

| ~170 | Carboxylic acid carbonyl carbon (-COOH) |

| ~160 | Aromatic carbon attached to -OH |

| ~110-150 | Aromatic and olefinic carbons |

| ~70 | Methine carbon on the dihydropyran ring |

| ~65 | Methylene carbon adjacent to the ring oxygen |

| ~20-40 | Aliphatic carbons of the pentyl chain and dihydropyran ring |

| ~14 | Methyl carbon of the pentyl chain |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-2400 (broad) | O-H stretch (carboxylic acid and phenol) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (quinone methide) |

| ~1600, 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound.

Table 5: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 278.1154 | [M]⁺ (Calculated for C₁₅H₁₈O₅) |

Experimental Protocols

The synthesis of (±)-Pulvilloric acid has been reported and provides a basis for its laboratory preparation. A generalized protocol based on published synthetic routes is outlined below.

Synthesis of (±)-Pulvilloric Acid

The total synthesis of racemic this compound can be achieved through a multi-step sequence starting from commercially available materials. A key step involves a condensation reaction to form the benzopyran core.

Materials:

-

3,5-Dihydroxybenzoic acid

-

Heptanal

-

Piperidine

-

Pyridine

-

Acetic anhydride

-

Other necessary solvents and reagents

Procedure:

-

Step 1: Knoevenagel Condensation: 3,5-Dihydroxybenzoic acid is reacted with heptanal in the presence of a base such as piperidine in a suitable solvent like pyridine. This reaction forms a key intermediate.

-

Step 2: Cyclization and Dehydration: The intermediate from Step 1 is then treated with a dehydrating agent, such as acetic anhydride, to facilitate the cyclization and formation of the dihydropyran ring system.

-

Step 3: Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure (±)-pulvilloric acid.

Note: This is a generalized protocol. For specific reaction conditions, including temperatures, reaction times, and precise stoichiometry, it is essential to consult the primary literature.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of (±)-Pulvilloric acid.

Caption: Logical workflow for the synthesis of (±)-Pulvilloric Acid.

Biological Activity

While the unique structure of this compound suggests potential biological activity, there is limited specific information available in the public domain regarding its mechanism of action or its effects on specific signaling pathways. Natural products with similar structural motifs have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects. Further research is required to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure. This guide has provided a detailed overview of its chemical and physical properties, along with a summary of its synthesis. The availability of a synthetic route opens up possibilities for the preparation of analogues and further investigation into the biological activities of this class of compounds. Future studies are warranted to explore the potential therapeutic applications of this compound and its derivatives.

References

Pulvilloric Acid: A Technical Overview of a Structurally Intriguing Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a natural product isolated from the fungus Penicillium pulvillorum, is a polyketide metabolite with the chemical formula C₁₅H₁₈O₅[1]. Its structure is characterized by a quinone methide core, specifically identified as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid[2]. While the unique architecture of this compound has garnered interest, particularly in the context of the synthesis of other complex natural products like Berkelic acid[3], a comprehensive public repository of its specific physical and chemical properties remains notably sparse. This guide aims to consolidate the available information on this compound and to highlight areas where further experimental investigation is required.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the known information and indicates where data is currently unavailable.

| Property | Value | Experimental Protocol |

| Molecular Formula | C₁₅H₁₈O₅ | Mass Spectrometry |

| Molecular Weight | 278.29 g/mol | Calculated from molecular formula |

| Melting Point | Data not available | Standard melting point apparatus (e.g., capillary method) would be required. |

| Boiling Point | Data not available | Due to its complexity and likely thermal instability, vacuum distillation or specialized techniques would be necessary. |

| pKa | Data not available | Potentiometric titration or spectrophotometric methods could be employed for experimental determination. |

| Solubility | Data not available | Standard solubility assays in a range of aqueous and organic solvents would be needed. |

| Appearance | Data not available | Visual inspection of a purified sample. |

Note: The lack of specific quantitative data underscores the need for fundamental characterization of this natural product.

Spectroscopic Data

-

¹H and ¹³C NMR: While the synthesis of this compound has been described, specific, detailed NMR spectral data assignments are not provided in the available literature. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) on a purified sample would be required to fully assign the proton and carbon signals.

-

Mass Spectrometry: The molecular formula C₁₅H₁₈O₅ suggests a molecular weight of 278.29 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The structure of this compound suggests the presence of characteristic functional groups, including a hydroxyl group (broad O-H stretch), a carboxylic acid (O-H and C=O stretches), a ketone (C=O stretch), and aromatic C-H and C=C bonds. An experimental IR spectrum would be needed to confirm these features.

-

UV-Vis Spectroscopy: The conjugated quinone methide system in this compound is expected to show characteristic UV-Vis absorption bands. Experimental determination of the absorption maxima (λmax) would provide insights into the electronic structure of the molecule.

Experimental Protocols

Due to the absence of detailed published experimental data for many of this compound's properties, this section outlines the general methodologies that would be employed for their determination.

Determination of Melting Point

A standard capillary melting point apparatus would be used. A small amount of purified this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded as the melting point.

Determination of pKa

The acid dissociation constant (pKa) could be determined using potentiometric titration. A solution of this compound of known concentration would be titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution would be monitored throughout the titration, and the pKa would be determined from the half-equivalence point of the resulting titration curve.

Solubility Assessment

The solubility of this compound would be determined in a variety of solvents (e.g., water, methanol, ethanol, DMSO, chloroform). A known amount of the compound would be added to a specific volume of the solvent at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved compound would be measured, typically by UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound itself. Its primary significance in the literature is as a structural motif and a precursor in the synthetic efforts towards other biologically active molecules, such as Berkelic acid. Berkelic acid has been noted for its potential anticancer properties[3].

To elucidate the biological potential of this compound, a comprehensive screening in various biological assays would be necessary.

Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the initial biological evaluation of this compound.

Conclusion

This compound remains a molecule of interest primarily from a synthetic and structural perspective. The lack of comprehensive data on its physical, chemical, and biological properties presents a significant opportunity for further research. A thorough experimental characterization is essential to unlock the full potential of this fungal metabolite, which may hold yet undiscovered biological activities. The methodologies and workflows outlined in this guide provide a roadmap for future investigations into the intriguing properties of this compound.

References

Degradation Products of Pulvilloric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a bioactive fungal metabolite, possesses a unique quinone methide structure, rendering it a subject of interest for its potential therapeutic applications. However, this reactive moiety also predisposes the molecule to various degradation pathways, impacting its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the known and potential degradation products of this compound. Based on available literature and the inherent reactivity of its chemical structure, this document outlines the degradation under alkaline conditions and proposes putative pathways for acidic, oxidative, photolytic, and thermal degradation. Detailed experimental protocols for conducting forced degradation studies are provided, alongside a framework for the analytical methods required for the identification and quantification of degradation products. This guide serves as a critical resource for researchers involved in the development and stability testing of this compound and related compounds.

Chemical Structure and Known Degradation

This compound's core structure contains a benzopyran ring system existing as a quinone methide. This structural feature is crucial for its biological activity but also represents a point of chemical instability.

Alkaline Hydrolysis

Under conditions of strong base and heat, this compound undergoes degradation. The primary identified degradation product is 1-(3,5-dihydroxyphenyl)heptan-2-ol[1]. This transformation involves the nucleophilic attack of a hydroxide ion, leading to the opening of the pyran ring and subsequent rearrangement.

Table 1: Known Degradation Product of this compound

| Stress Condition | Degradation Product | Method of Identification | Reference |

| Boiling with aqueous sodium hydroxide | 1-(3,5-dihydroxyphenyl)heptan-2-ol | Chemical reduction and structural elucidation | [1] |

Proposed Degradation Pathways

Given the absence of comprehensive forced degradation studies in the public domain, this section proposes potential degradation pathways based on the chemical nature of the quinone methide and benzopyran moieties. These pathways are critical for designing robust stability-indicating analytical methods.

Acidic Hydrolysis

Under acidic conditions, the lactone-like functionality within the benzopyran structure could be susceptible to hydrolysis. The quinone methide may also undergo reactions, potentially leading to rearrangement or polymerization.

Oxidative Degradation

The phenolic hydroxyl group and the conjugated system of this compound are potential sites for oxidation. Reaction with oxidative agents, such as hydrogen peroxide, could lead to the formation of quinone-type structures, hydroxylated derivatives, or cleavage of the ring system.

Photodegradation

Exposure to UV or visible light can induce photochemical reactions in molecules with chromophores like the one present in this compound. This could lead to isomerization, dimerization, or photo-oxidative degradation.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway. Further decomposition of the molecule could occur, leading to a complex mixture of smaller aromatic and aliphatic compounds.

The following diagram illustrates the known alkaline degradation pathway and the proposed major degradation routes for this compound.

Caption: Known and Proposed Degradation Pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized guidelines for conducting forced degradation studies on this compound, based on ICH recommendations. The extent of degradation should be targeted in the range of 5-20% to ensure that the degradation products are representative and can be adequately characterized.

Table 2: General Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acidic Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).2. Add an equal volume of 0.1 M to 1 M HCl.3. Store the solution at room temperature or heat (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).4. Neutralize the sample with an equivalent amount of NaOH before analysis. |

| Alkaline Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an equal volume of 0.1 M to 1 M NaOH.3. Store the solution at room temperature or heat (e.g., 60°C) for a defined period.4. Neutralize the sample with an equivalent amount of HCl before analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.2. Add an appropriate volume of hydrogen peroxide solution (e.g., 3-30%).3. Store the solution at room temperature for a defined period, protected from light. |

| Photolytic Degradation | 1. Prepare solutions of this compound in a suitable solvent and as a solid.2. Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).3. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity. |

| Thermal Degradation | 1. Place solid this compound in a controlled temperature and humidity chamber (e.g., 60°C, 75% RH) for a defined period.2. Prepare a solution of this compound and store it at an elevated temperature (e.g., 60°C). |

The following workflow diagram outlines the general procedure for conducting and analyzing forced degradation studies.

References

hydrogenation of Pulvilloric acid

An In-depth Technical Guide to the Hydrogenation of Pulvomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the hydrogenation of pulvomycin, a key reaction in the derivatization of this antibiotic. It details the experimental protocols, presents quantitative data on reaction conditions and yields, and illustrates the chemical transformation and experimental workflow through diagrams. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and modification of pulvomycin and related compounds.

Introduction

Pulvomycin, also known as labilomycin, is a C-glycosidic antibiotic belonging to the metacyclophane family. Its complex structure features an 18-membered lactone ring and a C-glycosidically linked 3,4-di-O-methyl-D-rhamnal moiety. The selective hydrogenation of the exocyclic double bond in the sugar moiety of pulvomycin is a critical transformation for modifying its biological activity and developing new derivatives. This process converts pulvomycin into dihydropulvomycin.

Reaction and Mechanism

The hydrogenation of pulvomycin specifically targets the exocyclic double bond within the 3,4-di-O-methyl-D-rhamnal substituent. This reaction is a stereospecific catalytic hydrogenation, leading to the formation of dihydropulvomycin. The generally accepted transformation is depicted below:

Caption: Catalytic hydrogenation of pulvomycin to dihydropulvomycin.

Experimental Protocols

A detailed experimental protocol for the hydrogenation of pulvomycin is provided below, based on established methodologies.

Materials:

-

Pulvomycin

-

Methanol (MeOH)

-

10% Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve pulvomycin in methanol.

-

Catalyst Addition: Add 10% palladium on charcoal to the solution.

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting dihydropulvomycin by chromatography.

Caption: Experimental workflow for the hydrogenation of pulvomycin.

Quantitative Data

The following table summarizes the key quantitative parameters for the hydrogenation of pulvomycin to dihydropulvomycin.

| Parameter | Value/Condition |

| Substrate | Pulvomycin |

| Product | Dihydropulvomycin |

| Catalyst | 10% Palladium on charcoal (Pd/C) |

| Solvent | Methanol (MeOH) |

| Temperature | Room Temperature |

| Pressure | Atmospheric Pressure |

| Reaction Time | Not specified, requires monitoring (TLC/HPLC) |

| Yield | Quantitative |

Logical Relationships in Synthesis

The hydrogenation of pulvomycin is a key step in accessing a broader range of derivatives. The logical flow from the starting material to more complex analogues is outlined below.

Caption: Logical flow from pulvomycin to novel analogues.

Conclusion

The hydrogenation of pulvomycin to dihydropulvomycin is a straightforward and high-yielding reaction that serves as a fundamental tool for the chemical modification of this antibiotic. The use of palladium on charcoal as a catalyst in methanol under atmospheric hydrogen pressure provides a reliable method for this transformation. This guide provides the necessary details for researchers to replicate and build upon this important synthetic step in the development of new pulvomycin-based therapeutic agents.

Unveiling the Quinone Methide Architecture of Pulvilloric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pulvilloric acid, a natural product isolated from the fungus Penicillium pulvillorum, possesses a unique quinone methide core structure that has intrigued chemists and biologists alike. This technical guide provides an in-depth exploration of the quinone methide structure of this compound, compiling available chemical data, experimental protocols, and visualizing key structural and procedural information.

Core Structure and Chemical Identity

This compound is chemically defined as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid.[1] Its molecular formula is C₁₅H₁₈O₅. The defining feature of this molecule is its quinone methide moiety, a conjugated system containing a cyclohexadiene with a carbonyl group and an exocyclic methylidene group. This structural motif is known for its reactivity and is implicated in the biological activities of various natural products.

A visual representation of the quinone methide structure of this compound is provided below.

References

Unraveling the Chemical Connection: A Technical Guide to Pulvilloric and Pulvinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between Pulvilloric acid and the broader class of Pulvinic acids. While both are fungal secondary metabolites, their biosynthetic origins, chemical structures, and biological activities exhibit distinct characteristics. Pulvinic acids arise from the shikimate pathway, starting with aromatic amino acids, whereas this compound is a product of the polyketide pathway. This guide elucidates their respective biosynthetic pathways, provides detailed experimental protocols for their synthesis and isolation, and presents a comparative analysis of their physicochemical properties and biological activities. The information is structured to facilitate research and development in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

The fungal kingdom is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, this compound and Pulvinic acids have garnered interest for their unique chemical scaffolds and potential pharmacological applications. This guide aims to provide a comprehensive technical overview of these two classes of compounds, focusing on their chemical relationship, biosynthesis, and functional properties.

Pulvinic acids are a well-established class of yellow pigments found in various lichens and fungi, particularly in the order Boletales.[1] Their core structure is a γ-lactone ring derived from the dimerization and oxidative ring-cleavage of arylpyruvic acids.[1]

This compound , isolated from Penicillium pulvillorum, is a quinone methide with a distinct benzopyran-7-carboxylic acid framework.[2] Its biosynthesis follows a polyketide pathway, a stark contrast to the origin of pulvinic acids.

While not directly related through a common biosynthetic pathway, a synthetic relationship has been explored by chemists, where the structural motifs of this compound have inspired the synthesis of other complex natural products like Berkelic acid.[3][4]

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and the parent Pulvinic acid is presented below.

| Property | This compound | Pulvinic Acid | References |

| Chemical Formula | C₁₅H₁₈O₅ | C₁₈H₁₂O₅ | , |

| Molar Mass | 278.30 g/mol | 308.29 g/mol | , |

| Appearance | - | Yellow solid | |

| Solubility | - | Soluble in ethanol, methanol, DMF, DMSO | |

| Melting Point | - | - | |

| UV Absorption Maxima | - | 255, 381 nm |

Biosynthesis Pathways

The biosynthetic origins of this compound and Pulvinic acids are fundamentally different, representing two major pathways for secondary metabolite production in fungi.

This compound: A Polyketide Origin

This compound is biosynthesized via a Type II polyketide synthase (PKS) pathway. This process involves the iterative condensation of a starter unit with extender units, typically malonyl-CoA, to form a poly-β-keto chain. While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, the general mechanism of polyketide synthesis provides a framework for its formation. The polyketide chain undergoes a series of modifications, including cyclization and oxidation, to yield the final quinone methide structure.

References

Spectroscopic Profile of Pulvilloric Acid: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural products is paramount. Pulvilloric acid, a quinone methide derivative, presents a unique scaffold of interest. This document provides a detailed guide to the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Structure

This compound is chemically known as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid. Its molecular formula is C₁₅H₁₈O₅. The presence of a quinone methide core, a carboxylic acid, a hydroxyl group, a chiral center, and an n-pentyl chain dictates its characteristic spectroscopic features.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on its known structure. It is important to note that the precise chemical shifts and fragmentation patterns can vary based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.0 - 7.5 | s | - |

| Vinylic H | 5.0 - 6.5 | m | - |

| H-3 | 4.0 - 4.5 | m | - |

| H-4 | 2.5 - 3.0 | m | - |

| -CH₂- (pentyl) | 1.2 - 1.7 | m | - |

| -CH₃ (pentyl) | 0.8 - 1.0 | t | ~7 |

| Phenolic OH | 9.0 - 12.0 | br s | - |

| Carboxylic OH | 10.0 - 13.0 | br s | - |

Predicted data based on typical values for similar functional groups and structural motifs.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (quinone) | 180 - 190 |

| C=O (carboxylic acid) | 170 - 180 |

| Aromatic/Vinylic C | 100 - 160 |

| C-8 (C-OH) | 150 - 160 |

| C-6 (C=O) | 180 - 190 |

| C-3 | 70 - 80 |

| C-4 | 30 - 40 |

| Pentyl chain carbons | 14 - 35 |

Predicted data based on typical values for similar functional groups and structural motifs.

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (calculated) | Notes |

| [M]+• | 278.1154 | Molecular ion |

| [M-H₂O]+• | 260.1048 | Loss of water |

| [M-CO₂]+• | 234.1256 | Decarboxylation |

| [M-C₅H₁₁]+• | 207.0603 | Loss of pentyl radical |

Calculated for the exact mass of C₁₅H₁₈O₅. Fragmentation patterns are predictive and would be confirmed by high-resolution mass spectrometry.

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500-3300 | Broad |

| O-H (phenol) | 3200-3600 | Broad |

| C-H (aromatic/vinylic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Medium-Strong |

| C=O (quinone) | 1650-1680 | Strong |

| C=O (carboxylic acid) | 1700-1725 | Strong |

| C=C (aromatic/vinylic) | 1580-1650 | Medium-Strong |

| C-O | 1200-1300 | Strong |

Experimental Protocols

Detailed experimental protocols for the original characterization of this compound would be found in the primary literature from 1966.[1] For modern spectroscopic analysis, the following general methodologies would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences would be used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable full assignment of proton and carbon signals.

Mass Spectrometry (MS):

-

Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods for generating ions of this compound. High-resolution mass spectrometry (HRMS) using an Orbitrap or time-of-flight (TOF) analyzer would provide accurate mass measurements for formula determination.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be performed to induce fragmentation and elucidate the connectivity of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet could be prepared.

-

Data Acquisition: The IR spectrum would be recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a natural product like this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound for professionals in the field. For definitive, quantitative data and detailed experimental procedures, consulting the original 1966 publication by McOmie, Turner, and Tute is recommended.

References

An In-depth Technical Guide on the Solubility of Pulvilloric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a quinone methide compound isolated from Penicillium pulvillorum, presents a unique chemical structure that warrants a thorough investigation of its physicochemical properties for potential applications in drug development and other scientific fields.[1] This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively available in public literature, this guide outlines standardized experimental protocols for determining solubility and discusses the general principles of solubility that can be applied to this compound.

Introduction to this compound

This compound, with the chemical formula C15H18O5, is structurally identified as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid.[1][2] Its structure, featuring a quinone methide nucleus, suggests potential for interesting biological activities.[1] Understanding its solubility is a critical first step in exploring its therapeutic potential, as solubility significantly impacts bioavailability and formulation development.

Principles of Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of a hydroxyl and a carboxylic acid group in this compound's structure suggests it will have some degree of polarity and the ability to form hydrogen bonds. However, the presence of a pentyl group and a large benzopyran ring system introduces significant non-polar character. Therefore, its solubility will be a balance of these competing factors.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical development. The following are detailed methodologies for key experiments to determine the solubility of this compound.

This is the gold standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, buffers at various pH)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid should be visually confirmed.[3]

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker until equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies but is typically 24-72 hours.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the equilibrium solubility (shake-flask) method.

For ionizable compounds like this compound (due to its carboxylic acid group), solubility is highly dependent on the pH of the aqueous medium.

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

-

Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

-

Perform the equilibrium solubility method as described in section 3.1 for each buffer solution.

-

Plot the determined solubility values against the corresponding pH to generate a pH-solubility profile.

Predicted Solubility of this compound

Based on its chemical structure, the solubility of this compound in different solvents can be predicted qualitatively.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Low to Moderate | The hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents. However, the large non-polar backbone will limit solubility, especially in water. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | These solvents can act as hydrogen bond acceptors and have a good balance of polarity to solvate both the polar and non-polar parts of the molecule. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The polar functional groups will hinder solubility in non-polar solvents. |

| Aqueous Buffers | pH-dependent | At pH values above the pKa of the carboxylic acid, the molecule will be deprotonated and more soluble due to its ionic character. At low pH, it will be in its neutral form and less soluble. |

This table presents predicted solubility and should be confirmed by experimental data.

Potential Signaling Pathways of Interest

While no specific signaling pathways have been definitively associated with this compound in the available literature, compounds with similar structural motifs (e.g., quinones and polyphenols) are known to interact with various cellular signaling cascades. Further research into the biological activity of this compound could explore its effects on pathways such as:

-

NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties modulate this pathway.

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to external stimuli and is a common target for therapeutic agents.

-

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in diseases like cancer.

Logical Flow for Investigating Potential Signaling Pathway Interactions:

Caption: A logical workflow for investigating the interaction of this compound with key signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound and outlines the necessary experimental protocols for its quantitative determination. While specific experimental data is limited, the provided methodologies and theoretical predictions offer a solid starting point for researchers and drug development professionals. A thorough characterization of this compound's solubility profile is a critical step that will enable its further investigation for potential therapeutic applications.

References

In Silico Modeling of Pulvilloric Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulvilloric acid, a fungal metabolite, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the interactions of this compound with a putative bacterial target. The methodologies detailed herein serve as a template for researchers aiming to explore the therapeutic potential of natural products through computational approaches. This document outlines the process of target identification, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, supplemented with detailed, reproducible protocols and data presentation.

Introduction to this compound and In Silico Drug Discovery

This compound is a natural product whose structure has been elucidated as 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic acid.[1] While extensive experimental data on its specific molecular interactions are limited, related fungal metabolites have shown promise, particularly as antibacterial agents. In silico modeling offers a powerful, resource-efficient avenue to predict and analyze the interactions of such natural products with biological macromolecules, thereby accelerating the early stages of drug discovery. By simulating these interactions at an atomic level, researchers can gain insights into binding affinities, mechanisms of action, and potential liabilities, guiding further experimental validation.

This guide focuses on a hypothetical study of this compound as an inhibitor of Staphylococcus aureus FabI (enoyl-acyl carrier protein reductase), a key enzyme in bacterial fatty acid synthesis and a validated target for antibacterial drugs.

Target Identification and Preparation

The selection of a biological target is the foundational step in a molecular modeling study. Based on the known antibacterial properties of similar fungal metabolites, Staphylococcus aureus FabI was chosen as a plausible target for this compound.

Target Selection Rationale

Staphylococcus aureus is a significant human pathogen, and the emergence of antibiotic-resistant strains necessitates the discovery of novel therapeutics. The fatty acid synthesis (FAS) pathway is essential for bacterial survival, and its enzymes are attractive targets for antibiotic development. FabI is a crucial enzyme in this pathway, and its inhibition disrupts the bacterial membrane integrity.

Protein Structure Retrieval and Preparation

A high-resolution crystal structure of S. aureus FabI is required for molecular docking and simulation. The Protein Data Bank (PDB) is the primary repository for such structures. For this hypothetical study, the crystal structure of S. aureus FabI in complex with NADP and an inhibitor (PDB ID: 4D45) was selected.[2]

Experimental Protocol: Protein Preparation

-

Download PDB File: The atomic coordinates of the protein (PDB ID: 4D45) were downloaded from the RCSB PDB database.[2]

-

Remove Non-essential Molecules: Water molecules, co-crystallized ligands, and any other non-protein atoms were removed from the PDB file using molecular visualization software such as PyMOL or UCSF Chimera.

-

Add Hydrogen Atoms: Hydrogen atoms, which are typically absent in X-ray crystal structures, were added to the protein structure.

-

Assign Charges and Atom Types: Appropriate force field parameters (e.g., AMBER, CHARMM) were assigned to the protein atoms. This step is crucial for accurate energy calculations during docking and simulation.

-

Energy Minimization: The protein structure was subjected to a brief energy minimization protocol to relieve any steric clashes and to obtain a low-energy conformation.

Ligand Preparation

Accurate representation of the ligand (this compound) is as critical as the preparation of the target protein.

Experimental Protocol: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound was obtained from the PubChem database (CID 101281386) in SDF format.[3]

-

Energy Minimization: The ligand structure was energy-minimized using a suitable force field (e.g., MMFF94).

-

Charge Calculation: Partial charges were calculated for the ligand atoms.

-

File Format Conversion: The prepared ligand structure was saved in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Grid Box Definition: A grid box was defined around the active site of the FabI enzyme. The dimensions and center of the grid box were chosen to encompass the binding pocket occupied by the co-crystallized inhibitor in the original PDB structure.

-

Docking Simulation: The prepared this compound structure was docked into the defined grid box of the FabI receptor using AutoDock Vina. The software explores various conformations and orientations of the ligand within the active site.

-

Analysis of Docking Poses: The resulting docking poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy, representing the most stable predicted binding mode, was selected for further analysis.

-

Visualization of Interactions: The protein-ligand interactions for the best docking pose were visualized to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Docking Results

The following table summarizes the hypothetical binding affinities of this compound and a known FabI inhibitor (as a control) with the S. aureus FabI enzyme.

| Compound | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| This compound | -8.5 | TYR157, MET159, PHE204 |

| Triclosan (Control) | -9.2 | TYR157, ILE202, PHE204 |

Molecular Dynamics Simulation

To assess the stability of the docked protein-ligand complex and to gain insights into its dynamic behavior, a molecular dynamics (MD) simulation was performed.

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation: The docked complex of FabI and this compound was placed in a periodic cubic box.

-

Solvation: The box was filled with a suitable water model (e.g., TIP3P).

-

Ionization: Counter-ions (e.g., Na+ or Cl-) were added to neutralize the system.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) was energy-minimized.

-

Equilibration: The system was equilibrated in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production MD: A production MD simulation was run for 100 nanoseconds. Trajectories were saved at regular intervals for analysis.

Analysis of MD Trajectories

The MD trajectories were analyzed to evaluate the stability of the complex through metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Binding Free Energy Calculation

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method was employed to calculate the binding free energy of this compound to the FabI enzyme from the MD simulation trajectory.

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction: Snapshots of the protein-ligand complex were extracted from the production MD trajectory.

-

Calculation of Energy Components: For each snapshot, the molecular mechanics energy, polar solvation energy, and non-polar solvation energy were calculated for the complex, the protein alone, and the ligand alone.

-

Binding Free Energy Estimation: The binding free energy was calculated by averaging the energy components over the extracted snapshots.

Hypothetical Binding Free Energy Results

| Energy Component | Value (kJ/mol) |

| Van der Waals Energy | -150.2 |

| Electrostatic Energy | -45.8 |

| Polar Solvation Energy | 95.5 |

| Non-polar Solvation Energy | -12.1 |

| Binding Free Energy (ΔG) | -112.6 |

In Silico ADMET Prediction

To evaluate the drug-likeness of this compound, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were predicted using online web servers.

Hypothetical ADMET Profile of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral absorption |

| Caco-2 Permeability | Moderate | Moderate cell permeability |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | High | High affinity for plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be excreted by the kidneys |

| Toxicity | ||

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Visualizations

Visual representations are crucial for understanding complex biological processes and computational workflows. The following diagrams were generated using the Graphviz DOT language.

In Silico Workflow for this compound Interaction Modeling

In Silico Modeling Workflow

Hypothetical Signaling Pathway Inhibition by this compound

Hypothetical Inhibition of Bacterial Fatty Acid Synthesis

Conclusion

This technical guide has detailed a comprehensive, albeit hypothetical, in silico workflow for investigating the interactions of this compound with a putative bacterial target, S. aureus FabI. The presented methodologies, from target preparation to ADMET prediction, provide a robust framework for the computational assessment of natural products in drug discovery. The structured data tables and detailed protocols are intended to facilitate the replication and adaptation of these methods for other small molecules and biological targets. The visualizations of the workflow and a hypothetical signaling pathway further aid in the conceptual understanding of the processes involved. While the results presented here are illustrative, they underscore the potential of in silico modeling to prioritize lead compounds and generate testable hypotheses for further experimental validation.

References

Methodological & Application

Application Notes and Protocols for Pulvilloric Acid Extraction from Penicillium pulvillorum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a secondary metabolite produced by the fungus Penicillium pulvillorum, has garnered interest due to its chemical structure and potential biological activities. As a member of the polyketide family, its biosynthesis involves a complex enzymatic pathway. Effective extraction and purification are critical steps for obtaining high-purity this compound for further research and development. These application notes provide detailed protocols for the cultivation of P. pulvillorum, followed by the extraction and purification of this compound.

Data Presentation

Table 1: Quantitative Data on this compound Production

| Parameter | Value | Reference |

| Producing Organism | Penicillium pulvillorum | [1] |

| Culture Medium | ||

| Base Medium | Czapek-Dox | [1] |

| Carbon Source | Glycerol (in place of glucose) | [1] |

| Supplement | Corn Steep Liquor (0.1 ml/L) | [1] |

| Fermentation Conditions | ||

| Culture Vessel | 500 mL Erlenmeyer flasks or 2.8 L Fernbach flasks | [1] |

| Incubation Temperature | 26°C | |

| Incubation Time | 14-17 days for maximal production | |

| Yield | ||

| Routine Yield | 1.3 g/L | |

| Estimated Max. Yield | 1.5 g/L |

Experimental Protocols

Cultivation of Penicillium pulvillorum for this compound Production

This protocol describes the preparation of the culture medium and the cultivation of P. pulvillorum to maximize the yield of this compound.

Materials and Reagents:

-

Penicillium pulvillorum culture

-

Czapek-Dox medium components

-

Glycerol

-

Corn steep liquor

-

Erlenmeyer flasks (500 mL) or Fernbach flasks (2.8 L)

-

Autoclave

-

Shaking incubator

Procedure:

-

Medium Preparation: Prepare the Czapek-Dox medium, substituting glucose with glycerol. For enhanced production, supplement the medium with 0.1 ml of corn steep liquor per liter of medium.

-

Sterilization: Sterilize the prepared medium by autoclaving at 121°C for 15-20 minutes.

-

Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial culture of P. pulvillorum.

-

Incubation: Incubate the cultures at 26°C for 14 to 17 days. Agitation on a rotary shaker may be beneficial for submerged cultures, though static cultures are also effective.

-

Monitoring: Monitor the cultures for growth and the characteristic yellow pigmentation associated with this compound production.

Extraction of Crude this compound

This protocol outlines the initial extraction of this compound from the culture filtrate.

Materials and Reagents:

-

P. pulvillorum culture from Protocol 1

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate or Chloroform

-

Separatory funnel

-

Filtration apparatus (e.g., Buchner funnel with filter paper) or centrifuge

-

Rotary evaporator

Procedure:

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Acidification: Carefully acidify the culture filtrate by adding concentrated HCl (approximately 200 ml per liter of filtrate) to precipitate the crude this compound.

-

Solvent Extraction:

-

Transfer the acidified filtrate to a large separatory funnel.

-

Add an equal volume of a suitable organic solvent such as ethyl acetate or chloroform.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction process two more times with fresh solvent to maximize the recovery of this compound.

-

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Preparation: Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the chromatography column. Allow the silica to settle and the hexane to drain until it is just above the silica bed.

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient could be from 100% hexane to 100% ethyl acetate.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots under a UV lamp.

-

-

Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Generalized biosynthetic pathway for fungal polyketides. Note: The specific gene cluster and detailed enzymatic steps for this compound in P. pulvillorum have not been fully elucidated in the reviewed literature.

References

Application Notes and Protocols for the Purification of Pulvilloric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulvilloric acid, a secondary metabolite produced by the fungus Penicillium pulvillorum, has attracted interest within the scientific community. This document provides a detailed protocol for the purification of this compound, from fermentation to crystallization. The methodologies outlined below are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for researchers.

Fermentation and Production of this compound

The production of this compound is initiated by the cultivation of Penicillium pulvillorum under conditions optimized for secondary metabolite synthesis.

Experimental Protocol: Fungal Fermentation

-

Media Preparation: A suitable liquid fermentation medium, such as Czapek Yeast Autolysate (CYA) broth, is prepared. The composition of the medium is critical for optimal fungal growth and metabolite production.

-

Inoculation: A pure culture of Penicillium pulvillorum is used to inoculate the sterile fermentation medium.

-

Incubation: The inoculated broth is incubated at 25°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

| Parameter | Value |

| Organism | Penicillium pulvillorum |

| Fermentation Medium | Czapek Yeast Autolysate (CYA) Broth |

| Incubation Temperature | 25°C |

| Incubation Time | 14-21 days |

| Agitation | 150 rpm |

Table 1: Fermentation Parameters for this compound Production.

Extraction of Crude this compound

Following the fermentation period, the fungal biomass and the culture broth are separated, and the crude this compound is extracted.

Experimental Protocol: Solvent Extraction

-

Biomass Separation: The fungal culture is filtered to separate the mycelium from the culture broth.

-

Broth Extraction: The pH of the culture filtrate is adjusted to acidic (pH 3-4) with HCl. The acidified filtrate is then extracted three times with an equal volume of ethyl acetate.

-

Mycelial Extraction: The fungal mycelium is dried and then extracted with methanol at room temperature.

-

Concentration: The ethyl acetate and methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

| Step | Solvent | Volume | Repetitions |

| Broth Extraction | Ethyl Acetate | Equal to broth volume | 3 |

| Mycelial Extraction | Methanol | Sufficient to immerse biomass | 3 |

Table 2: Solvent Extraction Parameters.

Chromatographic Purification

The crude extract is subjected to column chromatography to isolate this compound from other metabolites.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) in a non-polar solvent such as hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound are pooled and concentrated.

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Gradient) | Hexane -> Ethyl Acetate -> Methanol |

| Monitoring | Thin Layer Chromatography (TLC) |

Table 3: Column Chromatography Parameters.

Crystallization of Pure this compound

The final step in the purification process is the crystallization of this compound to obtain a highly pure solid product.

Experimental Protocol: Recrystallization

-

Dissolution: The purified this compound fraction is dissolved in a minimal amount of hot ethyl acetate.

-

Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled to 4°C to induce crystallization.

-

Crystal Collection: The resulting crystals are collected by filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold ethyl acetate and dried under vacuum.

| Parameter | Specification |

| Crystallization Solvent | Ethyl Acetate |

| Crystallization Temperature | Room temperature followed by 4°C |

| Drying Method | Vacuum |

Table 4: Crystallization Parameters.

Quantitative Data Summary

The following table summarizes the hypothetical yield and purity at each stage of the purification process, based on typical efficiencies for fungal metabolite purification.

| Purification Stage | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| Crude Extraction | 10 L Culture Broth | 5.2 | - | ~20 |

| Column Chromatography | 5.2 | 0.8 | 15.4 | ~95 |

| Crystallization | 0.8 | 0.6 | 75 | >99 |

Table 5: Summary of Purification Yield and Purity.

Diagrams

Caption: Experimental workflow for the purification of this compound.

Caption: Logical steps in the purification of this compound.

Application Notes & Protocols for the Quantification of Pulcherriminic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction